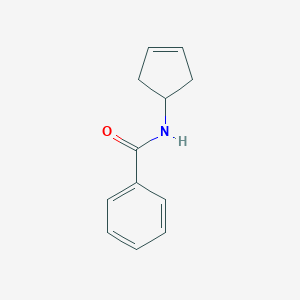

Benzamide, N-3-cyclopenten-1-yl-

Beschreibung

The compound "Benzamide, N-3-cyclopenten-1-yl-" is a benzamide derivative where the amide nitrogen is substituted with a 3-cyclopenten-1-yl group. Benzamides are a class of organic compounds with diverse applications in medicinal chemistry, catalysis, and materials science, often modified via substituents on the aromatic ring or the amide nitrogen to tune reactivity or biological activity . The lack of explicit data on N-3-cyclopenten-1-yl-benzamide necessitates a comparative analysis of structurally related benzamide derivatives from the evidence, focusing on substituent effects, synthesis, and functional properties.

Eigenschaften

CAS-Nummer |

132065-12-4 |

|---|---|

Molekularformel |

C12H13NO |

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

N-cyclopent-3-en-1-ylbenzamide |

InChI |

InChI=1S/C12H13NO/c14-12(10-6-2-1-3-7-10)13-11-8-4-5-9-11/h1-7,11H,8-9H2,(H,13,14) |

InChI-Schlüssel |

MQZHLAAOHTUELL-UHFFFAOYSA-N |

SMILES |

C1C=CCC1NC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

C1C=CCC1NC(=O)C2=CC=CC=C2 |

Synonyme |

Benzamide, N-3-cyclopenten-1-yl- |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzamide Derivatives

The following comparison is based on structurally analogous benzamides from the provided evidence, emphasizing substituent diversity, synthesis routes, and key physicochemical properties.

Physicochemical Properties

Functional and Application Comparisons

- Catalytic Applications : The N,O-bidentate group in ’s compound enhances coordination to transition metals, making it suitable for C–H activation reactions .

- Pharmacological Potential: Compounds like Rip-B and Rip-D () with methoxy/hydroxy groups are structurally analogous to bioactive benzamides, such as kinase inhibitors or antimicrobial agents .

- Chemical Reactivity : The unsaturated substituent in ’s compound allows for cycloaddition or polymerization reactions, contrasting with saturated analogs .

Notes

Comparisons are extrapolated from structurally related benzamides.

Data Consistency : Yields and properties vary significantly even among similar compounds (e.g., 80% vs. 34% yields in ), highlighting the sensitivity of benzamide synthesis to substituent electronic effects .

Further Research : Targeted studies on N-3-cyclopenten-1-yl-benzamide would require computational modeling (e.g., DFT for reactivity prediction) and experimental validation of its catalytic or biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.